3-Methylcytidine

概要

説明

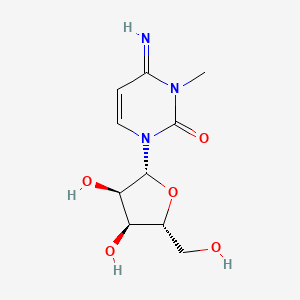

3-メチルシチジンは、さまざまなRNA分子に見られる修飾ヌクレオシドです。これは、シトシン環の第3炭素にメチル基が結合したシチジンの誘導体です。 この修飾は、RNAの安定性、構造、機能において重要な役割を果たし、遺伝子発現と細胞プロセスに影響を与えます .

2. 製法

合成経路と反応条件: 3-メチルシチジンの合成は、通常、シチジンのメチル化を伴います。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、メチル化剤としてヨウ化メチルを使用する方法です。 反応は、ジメチルホルムアミドなどの非プロトン性溶媒中で、高温で行われます .

工業生産方法: 3-メチルシチジンの工業生産には、特定のメチルトランスフェラーゼを使用する酵素法が関与する場合があります。 これらの酵素は、S-アデノシルメチオニンからシチジン残基へのメチル基の転移を触媒し、3-メチルシチジンを生成します .

作用機序

3-メチルシチジンは、RNAの構造を修飾することにより効果を発揮します。この修飾は、RNA分子の安定性、折り畳み、機能に影響を与える可能性があります。これは、特定のタンパク質や酵素と相互作用し、翻訳やRNAスプライシングなどのプロセスに影響を与えます。 シチジン残基のメチル化は、他の分子によるRNAの認識と結合にも影響を与える可能性があり、それにより遺伝子発現が調節されます .

類似化合物:

5-メチルシチジン: 第5炭素にメチル基を持つ別のメチル化シチジン誘導体です。

N4-アセチルシチジン: 第4窒素にアセチル基を持つシチジン誘導体です。

2'-O-メチルシチジン: リボースの2'ヒドロキシル位置にメチル基を持つシチジン誘導体.

独自性: 3-メチルシチジンは、シトシン環の第3炭素における特定のメチル化によって特徴付けられます。この特定の修飾は、他のメチル化シチジンとは異なるRNA構造と機能への影響を与えます。 遺伝子発現を微調整する役割とバイオマーカーとしての可能性により、3-メチルシチジンは、さまざまな研究分野で注目される化合物となっています .

生化学分析

Biochemical Properties

3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .

Cellular Effects

This compound has significant effects on various cellular processes. In tRNA, the presence of this compound at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, this compound can influence gene expression by modulating the stability and function of the RNA molecule .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of this compound in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that this compound is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of this compound in mitochondrial tRNAs . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of this compound in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to cytidine residues in RNA, producing this compound .

化学反応の分析

反応の種類: 3-メチルシチジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 酸化条件では、3-メチルウラシルが生成される可能性があります。

還元: 還元反応により、メチル基が除去されてシチジンに戻る可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

主な生成物:

酸化: 3-メチルウラシル。

還元: シチジン。

4. 科学研究への応用

3-メチルシチジンは、科学研究においていくつかの用途があります。

科学的研究の応用

3-Methylcytidine has several applications in scientific research:

Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA structure and function.

Biology: Plays a role in the regulation of gene expression and RNA stability.

Medicine: Potential biomarker for certain diseases and conditions.

Industry: Used in the synthesis of modified RNA for therapeutic and research purposes.

類似化合物との比較

5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.

N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.

2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.

Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-64-9 | |

| Record name | 3-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

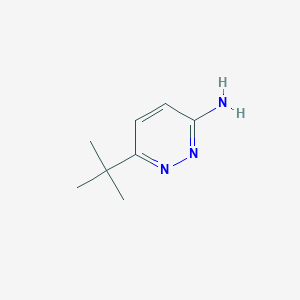

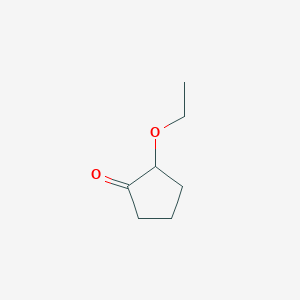

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)